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Compound of Interest

Compound Name:
N-methoxy-2,3,4,5-tetrahydro-1-

benzoxepin-5-amine

CAS No.: 1394042-49-9

Cat. No.: B1378443 Get Quote

Executive Summary
This guide provides a technical comparison between N-hydroxy (hydroxamic acid) and N-

methoxy (hydroxamic ester/alkoxyamide) functionalized benzoxepins. Benzoxepins—rigid

bicyclic scaffolds containing an oxygen heterocycle—are privileged structures in oncology,

particularly for targeting Histone Deacetylases (HDACs) and Tubulin polymerization.

The Verdict:

N-Hydroxy Benzoxepins: Serve as the primary pharmacophore for HDAC inhibition. The free

hydroxyl group is essential for bidentate chelation of the Zinc (Zn²⁺) ion in the enzyme's

active site. They exhibit high enzymatic potency but suffer from rapid metabolic clearance

(glucuronidation).

N-Methoxy Benzoxepins: Act primarily as prodrugs or mechanistic probes. The methyl cap

blocks Zinc chelation, rendering them inactive against HDACs in vitro. However, they

demonstrate superior metabolic stability and membrane permeability. Their cellular

bioactivity relies on metabolic conversion back to the N-hydroxy form or off-target effects

(e.g., tubulin binding).

Chemical & Structural Basis[1][2][3][4]
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The divergence in bioactivity stems from the electronic and steric properties of the nitrogen

substituent.

The Zinc Binding Group (ZBG) Mechanics
In the context of HDAC inhibition, the benzoxepin scaffold acts as the "cap" group, directing the

molecule into the pocket. The "linker" connects to the ZBG.

N-Hydroxy (-CONHOH):

Mechanism: Acts as a bidentate ligand. The carbonyl oxygen and the hydroxyl oxygen

coordinate the Zn²⁺ ion at the bottom of the HDAC catalytic tunnel.

pKa: ~9.0. The acidic proton allows hydrogen bonding with active site residues (e.g.,

His142 in HDAC1).

N-Methoxy (-CONHOMe):

Mechanism: The O-methyl group introduces steric bulk and removes the acidic proton.

Consequence: It cannot form the required chelate complex with Zinc. It is often used as a

negative control to validate that observed bioactivity is Zn-dependent.

Visualization: SAR Decision Matrix
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Benzoxepin Scaffold Design
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Figure 1: Structural Activity Relationship (SAR) logic flow for selecting N-substituents based on

the biological target.

Comparative Bioactivity Data[2][4][5][6][7][8][9][10]
[11]
The following data summarizes the performance trade-offs. Values are representative of

benzoxepin-based HDAC inhibitors (e.g., rigid analogs of SAHA) [1, 2].

Table 1: Potency vs. Stability Profile
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Feature N-Hydroxy Benzoxepin N-Methoxy Benzoxepin

HDAC1 IC₅₀ (Enzymatic) < 50 nM (Potent) > 10,000 nM (Inactive)

HDAC6 IC₅₀ (Enzymatic) < 20 nM (Potent) > 5,000 nM (Inactive)

Cellular GI₅₀ (Tumor) 0.5 - 2.0 µM 5.0 - >20 µM*

Metabolic Half-life (t1/2) < 30 min (Microsomes) > 120 min

Membrane Permeability Moderate (Polar ZBG) High (Lipophilic)

Ames Test (Mutagenicity) Often Positive Generally Negative

*Note: N-Methoxy activity in cells is often due to slow hydrolysis back to N-OH or off-target

effects.

Critical Insight: The "Methoxy Paradox"
While N-methoxy analogs are enzymatically inactive against HDACs, they sometimes show

unexpected cytotoxicity in whole-cell assays. This is often attributed to:

Intracellular Hydrolysis: Esterases may cleave the methyl group, releasing the active N-

hydroxy drug in situ (Prodrug effect).

Tubulin Targeting: If the benzoxepin core mimics combretastatin (e.g., trimethoxy-substituted

rings), the N-methoxy group does not interfere with tubulin binding as severely as it does

with Zinc binding [3].

Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.

Synthesis of N-Hydroxy vs. N-Methoxy Analogs
Prerequisite: A benzoxepin ester intermediate (e.g., ethyl benzoxepin-4-carboxylate).

Protocol A: N-Hydroxy (Hydroxaminolysis)
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Reagent: Prepare anhydrous Hydroxylamine (NH₂OH) from hydroxylamine hydrochloride

and KOH in Methanol.

Reaction: Add benzoxepin ester to NH₂OH/MeOH solution at 0°C.

Monitor: TLC (Polar product formation).

Quench: Neutralize with dilute HCl.

Purification: Reverse-phase HPLC (Avoid silica if possible, as hydroxamic acids stick).

Protocol B: N-Methoxy (Weinreb/Direct Coupling)

Reagent: O-Methylhydroxylamine hydrochloride (MeONH₂·HCl).

Activation: Convert benzoxepin acid to acid chloride (SOCl₂) or use peptide coupling

(EDC/HOBt).

Reaction: React activated acid with MeONH₂·HCl and TEA in DCM.

Purification: Standard silica flash chromatography (N-methoxy amides are stable and less

polar).

HDAC Fluorometric Activity Assay
This assay differentiates the intrinsic potency (N-OH) from the inactive control (N-OMe).

Reagents:

Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

Developer: Trypsin/Protease mixture.

Buffer: Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

Workflow:

Incubation: Mix Human Recombinant HDAC1 (10 ng/well) with Test Compound (N-OH or N-

OMe) for 30 mins at 37°C.
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Substrate Addition: Add Boc-Lys(Ac)-AMC (50 µM). Incubate 30 mins.

Development: Add Developer solution (releases fluorophore from deacetylated substrate

only).

Read: Measure Fluorescence (Ex 360nm / Em 460nm).

Validation:

Positive Control:[1][2] Trichostatin A (TSA).

Negative Control: N-Methoxy analog (Should show near 100% enzyme activity relative to

DMSO).

Visualization: Assay Workflow
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Figure 2: Fluorometric HDAC assay workflow distinguishing active inhibitors from inactive

analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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